6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a methoxybenzyl group at the 7th position, and two methyl groups at the 3rd and 4th positions of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-3,4-dimethyl-2H-chromen-2-one and 4-methoxybenzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of Ether Linkage: The protected 4-methoxybenzyl alcohol is then reacted with 6-chloro-3,4-dimethyl-2H-chromen-2-one under basic conditions to form the ether linkage at the 7th position.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological processes and pathways.
Chemical Biology: The compound serves as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(4-methylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- 6-chloro-7-[(4-ethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- 6-chloro-7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
Uniqueness
6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
6-chloro-7-[(4-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-11-12(2)19(21)24-17-9-18(16(20)8-15(11)17)23-10-13-4-6-14(22-3)7-5-13/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHHQYWINNGBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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